molecular formula C16H12Cl2F6N6 B2568527 3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338758-98-8

3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2568527
CAS No.: 338758-98-8
M. Wt: 473.2
InChI Key: DBEAQDSLCBILTJ-KVSDGMATSA-N
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Description

3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C16H12Cl2F6N6 and its molecular weight is 473.2. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity of Hydrazinecarboxamide Derivatives

Studies have explored the modification of isoniazid (INH) structures, including hydrazinecarboxamide derivatives, for their antitubercular activity against various mycobacteria strains. These modifications have resulted in compounds with significant activity against both susceptible and INH-resistant non-tuberculous mycobacteria, highlighting the potential of structurally similar compounds in the development of new antitubercular agents (Asif, 2014).

Synthesis and Biological Activities of Pyridazine and Pyridazone Analogues

The synthesis of pyridazine and pyridazone derivatives has been extensively studied due to their wide range of biological activities, particularly related to the cardiovascular system. These findings suggest that compounds incorporating pyridazine or pyridazone units may offer significant therapeutic potential, supporting the exploration of their chemical and biological properties for drug development purposes (Jakhmola et al., 2016).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those derived from pyridine, have shown considerable utility in organic synthesis, catalysis, and medicinal applications. These compounds exhibit a range of biological activities, such as anticancer, antibacterial, and anti-inflammatory effects, underscoring the versatility and potential of N-oxide motifs in drug discovery and development (Li et al., 2019).

Medicinal Importance of Pyridine Derivatives

Pyridine derivatives have been identified as crucial chemical entities with widespread applications in medicine. These compounds are associated with a variety of biological activities, and several are in clinical use, demonstrating the significant role that pyridine structures play in the development of therapeutics (Altaf et al., 2015).

Properties

IUPAC Name

3-chloro-N-[(Z)-[(3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylidene]amino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F6N6/c1-7(27-29-13-11(17)3-9(5-25-13)15(19,20)21)8(2)28-30-14-12(18)4-10(6-26-14)16(22,23)24/h3-6H,1-2H3,(H,25,29)(H,26,30)/b27-7-,28-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEAQDSLCBILTJ-KVSDGMATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C(=N\NC2=C(C=C(C=N2)C(F)(F)F)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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